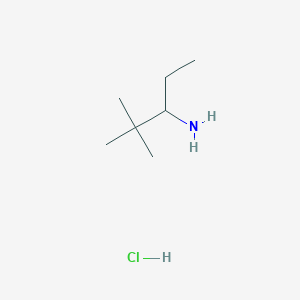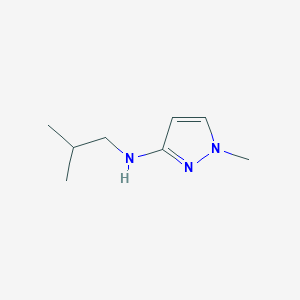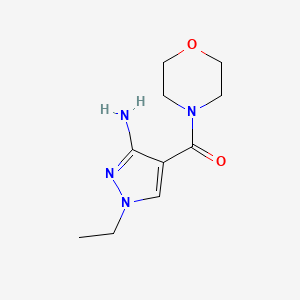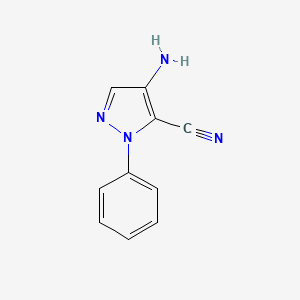
2,2-Dimethylpentan-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylpentan-3-amine hydrochloride is an organic compound with the molecular formula C7H18ClN. It is a primary aliphatic amine that is often used in various chemical and industrial applications. This compound is characterized by its structure, where a pentan-3-amine backbone is substituted by two methyl groups at the second carbon position, and it is combined with hydrochloric acid to form the hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpentan-3-amine hydrochloride typically involves the alkylation of ammonia or amines with appropriate alkyl halides. One common method is the nucleophilic substitution reaction where a haloalkane reacts with ammonia or a primary amine to form the desired amine. For instance, the reaction of 2,2-dimethylpentan-3-yl chloride with ammonia can yield 2,2-Dimethylpentan-3-amine, which is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation processes. These processes often use excess ammonia to ensure the formation of primary amines and to minimize the formation of secondary and tertiary amines. The reaction conditions typically include controlled temperatures and pressures to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethylpentan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or N-oxide derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso, nitro, or N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethylpentan-3-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylpentan-3-amine hydrochloride involves its interaction with molecular targets, primarily through its amine group. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, potentially affecting biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethylpentan-3-amine: Another primary aliphatic amine with similar structural features but different substitution patterns.
3-Pentanol, 2,2-dimethyl-: An alcohol with a similar carbon skeleton but different functional group.
Uniqueness
2,2-Dimethylpentan-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, reactivity, and interactions with other molecules. This uniqueness makes it valuable in specific chemical and industrial applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C7H18ClN |
|---|---|
Peso molecular |
151.68 g/mol |
Nombre IUPAC |
2,2-dimethylpentan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H17N.ClH/c1-5-6(8)7(2,3)4;/h6H,5,8H2,1-4H3;1H |
Clave InChI |
RPECBLQCZOIIMC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C)(C)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione](/img/structure/B11734413.png)
![4-[2-(Pyridin-2-yl)ethyl]aniline hydrochloride](/img/structure/B11734427.png)

![(1S)-1-{4-[(E)-(3,3-Dimethylbutan-2-ylidene)amino]-5-[(1R)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol](/img/structure/B11734447.png)
![N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11734450.png)

![1-ethyl-5-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734462.png)
![N-[(3,5-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11734463.png)
![(3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734468.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734470.png)
![2-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11734473.png)
![4-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11734480.png)
![[3-(dimethylamino)propyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734488.png)

